Cas no 2163401-80-5 (1-(1-methyl-1H-imidazol-2-yl)methylcyclopropane-1-carboxylic acid)

1-(1-Methyl-1H-imidazol-2-yl)methylcyclopropane-1-carboxylic acid is a structurally unique compound featuring a cyclopropane core functionalized with a carboxylic acid group and a 1-methylimidazol-2-ylmethyl substituent. This molecular architecture imparts distinct reactivity and potential utility in pharmaceutical and agrochemical applications. The presence of the imidazole moiety enhances its ability to participate in hydrogen bonding and coordination chemistry, while the cyclopropane ring contributes to conformational rigidity. The carboxylic acid group allows for further derivatization, making it a versatile intermediate in synthetic chemistry. Its well-defined structure and functional group compatibility make it suitable for use in drug discovery and material science research.
1-(1-methyl-1H-imidazol-2-yl)methylcyclopropane-1-carboxylic acid structure
2163401-80-5 structure
商品名:1-(1-methyl-1H-imidazol-2-yl)methylcyclopropane-1-carboxylic acid
CAS番号:2163401-80-5
MF:C9H12N2O2
メガワット:180.203782081604
CID:6217001
PubChem ID:165653427

1-(1-methyl-1H-imidazol-2-yl)methylcyclopropane-1-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 1-(1-methyl-1H-imidazol-2-yl)methylcyclopropane-1-carboxylic acid
    • 1-[(1-methyl-1H-imidazol-2-yl)methyl]cyclopropane-1-carboxylic acid
    • EN300-1856210
    • 2163401-80-5
    • インチ: 1S/C9H12N2O2/c1-11-5-4-10-7(11)6-9(2-3-9)8(12)13/h4-5H,2-3,6H2,1H3,(H,12,13)
    • InChIKey: MZESLZNCZIETLI-UHFFFAOYSA-N
    • ほほえんだ: OC(C1(CC2=NC=CN2C)CC1)=O

計算された属性

  • せいみつぶんしりょう: 180.089877630g/mol
  • どういたいしつりょう: 180.089877630g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 13
  • 回転可能化学結合数: 3
  • 複雑さ: 226
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.2
  • トポロジー分子極性表面積: 55.1Ų

1-(1-methyl-1H-imidazol-2-yl)methylcyclopropane-1-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1856210-0.05g
1-[(1-methyl-1H-imidazol-2-yl)methyl]cyclopropane-1-carboxylic acid
2163401-80-5
0.05g
$888.0 2023-09-18
Enamine
EN300-1856210-0.25g
1-[(1-methyl-1H-imidazol-2-yl)methyl]cyclopropane-1-carboxylic acid
2163401-80-5
0.25g
$972.0 2023-09-18
Enamine
EN300-1856210-5g
1-[(1-methyl-1H-imidazol-2-yl)methyl]cyclopropane-1-carboxylic acid
2163401-80-5
5g
$3065.0 2023-09-18
Enamine
EN300-1856210-0.5g
1-[(1-methyl-1H-imidazol-2-yl)methyl]cyclopropane-1-carboxylic acid
2163401-80-5
0.5g
$1014.0 2023-09-18
Enamine
EN300-1856210-5.0g
1-[(1-methyl-1H-imidazol-2-yl)methyl]cyclopropane-1-carboxylic acid
2163401-80-5
5g
$3812.0 2023-06-02
Enamine
EN300-1856210-10g
1-[(1-methyl-1H-imidazol-2-yl)methyl]cyclopropane-1-carboxylic acid
2163401-80-5
10g
$4545.0 2023-09-18
Enamine
EN300-1856210-0.1g
1-[(1-methyl-1H-imidazol-2-yl)methyl]cyclopropane-1-carboxylic acid
2163401-80-5
0.1g
$930.0 2023-09-18
Enamine
EN300-1856210-1.0g
1-[(1-methyl-1H-imidazol-2-yl)methyl]cyclopropane-1-carboxylic acid
2163401-80-5
1g
$1315.0 2023-06-02
Enamine
EN300-1856210-2.5g
1-[(1-methyl-1H-imidazol-2-yl)methyl]cyclopropane-1-carboxylic acid
2163401-80-5
2.5g
$2071.0 2023-09-18
Enamine
EN300-1856210-10.0g
1-[(1-methyl-1H-imidazol-2-yl)methyl]cyclopropane-1-carboxylic acid
2163401-80-5
10g
$5652.0 2023-06-02

1-(1-methyl-1H-imidazol-2-yl)methylcyclopropane-1-carboxylic acid 関連文献

1-(1-methyl-1H-imidazol-2-yl)methylcyclopropane-1-carboxylic acidに関する追加情報

Introduction to 1-(1-methyl-1H-imidazol-2-yl)methylcyclopropane-1-carboxylic acid (CAS No. 2163401-80-5)

1-(1-methyl-1H-imidazol-2-yl)methylcyclopropane-1-carboxylic acid, identified by its CAS number 2163401-80-5, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This molecule, featuring a cyclopropane ring linked to an imidazole moiety, exhibits unique structural and functional properties that make it a promising candidate for various biochemical applications. The cyclopropane ring, known for its high ring strain, introduces rigidity into the molecular framework, while the imidazole group provides hydrogen bonding capabilities and potential interactions with biological targets.

The synthesis and characterization of 1-(1-methyl-1H-imidazol-2-yl)methylcyclopropane-1-carboxylic acid have been extensively studied in recent years, driven by its potential utility in drug discovery and development. The compound’s structural features suggest that it may interact with enzymes and receptors in a manner distinct from traditional pharmacophores. This has led to investigations into its role as a scaffold for designing novel therapeutic agents.

Recent advancements in computational chemistry have enabled researchers to predict the binding affinities and mechanisms of action of 1-(1-methyl-1H-imidazol-2-yl)methylcyclopropane-1-carboxylic acid with high accuracy. Molecular docking studies have revealed that this compound may exhibit inhibitory activity against certain enzymes implicated in metabolic disorders and inflammatory diseases. The presence of both the cyclopropane and imidazole moieties allows for multiple interaction points with biological targets, enhancing its potential as a lead compound for further optimization.

In addition to its pharmacological potential, 1-(1-methyl-1H-imidazol-2-yl)methylcyclopropane-1-carboxylic acid has been explored in material science applications. The unique combination of structural rigidity and functional groups makes it a candidate for designing novel polymers and coatings with enhanced mechanical properties. Research has shown that derivatives of this compound can improve the durability and chemical resistance of polymer matrices, opening up possibilities for advanced material formulations.

The chemical properties of CAS No. 2163401-80-5 also make it an attractive intermediate in organic synthesis. The cyclopropane ring can undergo various transformations, including ring-opening reactions, which allow for the introduction of diverse functional groups. This flexibility has been exploited in multi-step syntheses aimed at creating complex molecules with tailored biological activities. The imidazole moiety further contributes to synthetic versatility, enabling modifications that can fine-tune the compound’s pharmacokinetic profile.

One of the most compelling aspects of 1-(1-methyl-1H-imidazol-2-yl)methylcyclopropane-1-carboxylic acid is its potential in addressing unmet medical needs. Current research indicates that this compound may have applications in treating neurological disorders, where its ability to cross the blood-brain barrier could be particularly beneficial. Preclinical studies have demonstrated promising results in models of neurodegeneration, suggesting that further investigation is warranted to explore its therapeutic efficacy.

The development of novel drug candidates often relies on innovative synthetic methodologies to optimize yield and purity. In the case of CAS No. 2163401-80-5, advances in catalytic processes have enabled more efficient production methods, reducing costs and environmental impact. These improvements are crucial for scaling up synthesis while maintaining high standards of quality control.

The role of imidazole derivatives in medicinal chemistry cannot be overstated. These compounds are known for their broad spectrum of biological activities, ranging from antimicrobial to anti-inflammatory effects. The incorporation of an imidazole group into a cyclopropane framework, as seen in 1-(1-methyl-1H-imidazol-2-yl)methylcyclopropane-1-carboxylic acid, creates a unique pharmacophore that may unlock new therapeutic possibilities.

Future directions in the study of this compound include exploring its interactions with cellular pathways relevant to cancer and autoimmune diseases. Preliminary data suggest that it may modulate key signaling cascades involved in these conditions, making it a valuable asset in precision medicine approaches. Additionally, investigating its stability under various conditions will be essential for developing practical applications in pharmaceutical formulations.

The integration of computational modeling with experimental techniques has revolutionized drug discovery pipelines. By leveraging virtual screening tools, researchers can rapidly identify promising candidates like CAS No. 2163401-80-5 for further validation. This synergy between theory and practice accelerates the pace at which new drugs reach clinical trials, ultimately benefiting patients worldwide.

In conclusion, 2163401805 represents a fascinating intersection of structural complexity and functional versatility. Its unique combination of cyclopropane and imidazole moieties positions it as a versatile building block for innovative drug design and material science applications. As research continues to uncover its full potential, 2163401805 is poised to play a significant role in advancing scientific understanding and therapeutic interventions across multiple disciplines.

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